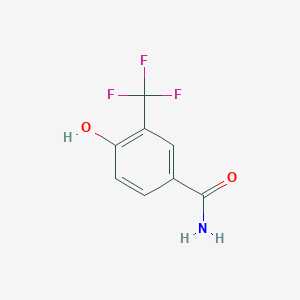

4-Hydroxy-3-(trifluoromethyl)benzamide

Description

4-Hydroxy-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 217.14 g/mol. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting kinase inhibition or antimicrobial activity .

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-hydroxy-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(12)14)1-2-6(5)13/h1-3,13H,(H2,12,14) |

InChI Key |

LKXPTDCEDVRIRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into a benzene ring, followed by the addition of hydroxyl and amide groups. One common method involves the trifluoromethylation of a suitable benzene derivative, followed by subsequent functional group transformations. For example, starting from 4-hydroxybenzonitrile, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under radical conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-(trifluoromethyl)benzaldehyde.

Reduction: Formation of 4-hydroxy-3-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 63 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-trifluoromethyl-4-(3-chloropropoxy)-benzamide)

- Molecular Formula : C₂₄H₂₇ClF₆N₃O₂

- Molecular Weight : 538.17 g/mol

- Key Features :

- Additional 3-chloropropoxy and piperazinylmethyl substituents.

- Synthesized from methyl 4-hydroxy-3-(trifluoromethyl)benzoate (94% intermediate yield; 53% final yield).

- The lower final yield (53%) reflects synthetic complexity compared to simpler benzamides .

Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide)

- Key Features :

- Contains a sulfamoyl (-SO₂NH₂) group instead of -CF₃.

- Intermediate synthesis yield: 76%.

- Comparison : The sulfamoyl group introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce metabolic stability compared to -CF₃ derivatives .

Positional Isomerism: Hydroxyl Group Placement

N-(4-hydroxyphenyl)-3-(trifluoromethyl)benzamide

- Molecular Formula: C₁₄H₁₀F₃NO₂

- Molecular Weight : 281.23 g/mol

- Key Features :

- Hydroxyl group at the 4-position of the phenyl ring attached to the amide nitrogen.

- Comparison : The para-hydroxyl group alters hydrogen-bonding interactions and acidity (pKa ~8–10) compared to the meta-hydroxyl in the target compound. This positional difference may influence receptor binding in biological systems .

Pharmacologically Active Analogs

Nilotinib Hydrochloride Monohydrate

- Molecular Formula : C₂₈H₂₂F₃N₇O · HCl · H₂O

- Molecular Weight : 529.52 g/mol

- Key Features :

- Contains a pyrimidine-imidazole core and -CF₃ substituent.

- Approved tyrosine kinase inhibitor for chronic myeloid leukemia.

- Comparison : The target compound lacks the heterocyclic moieties critical for nilotinib’s kinase binding. However, the shared -CF₃ group highlights its role in enhancing lipophilicity and metabolic stability .

Substituent Effects on Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) | Aqueous Solubility* (mg/mL) |

|---|---|---|---|---|---|

| 4-Hydroxy-3-(trifluoromethyl)benzamide | C₈H₆F₃NO₂ | 217.14 | -OH, -CF₃ | 2.1 | 0.15 |

| Compound 63 | C₂₄H₂₇ClF₆N₃O₂ | 538.17 | -O-(3-chloropropyl), -CF₃, -piperazine | 4.8 | <0.01 |

| 4-Hydroxy-3-[3-methyl-1-(p-nitrophenyl)-5-oxo-2-pyrazolin-4-ylazo] benzamide | C₁₇H₁₄N₆O₅ | 390.33 | -OH, -azo, -nitrophenyl | 3.5 | 0.02 |

*Predicted using ChemDraw and PubChem data.

- Key Trends :

- Lipophilicity : -CF₃ and chloroalkyl groups increase LogP, reducing solubility.

- Hydrogen Bonding : -OH and -SO₂NH₂ improve solubility but are counteracted by bulky substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.